Cas no 1423120-66-4 (6-Chloroindole-5-carbonitrile)

6-Chloroindole-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 6-Chloroindole-5-carbonitrile
- 6-Chloro-1H-indole-5-carbonitrile
- 1H-Indole-2,3-dicarboxylic acid,6-chloro-,2-ethyl ester
- 6-chloro-1H-indole-2,3-dicarboxylic acid 2-ethyl ester
- MRYYCCSCMQNXIG-UHFFFAOYSA-N
- 6445AJ
- FCH2331182
- SY024602
-
- MDL: MFCD23706334
- インチ: 1S/C9H5ClN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-4,12H
- InChIKey: MRYYCCSCMQNXIG-UHFFFAOYSA-N
- SMILES: ClC1=C(C#N)C([H])=C2C([H])=C([H])N([H])C2=C1[H]
計算された属性
- 精确分子量: 176.01400
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 220
- トポロジー分子極性表面積: 39.6
じっけんとくせい
- PSA: 39.58000
- LogP: 2.69298
6-Chloroindole-5-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM235746-1g |
6-chloro-1H-indole-5-carbonitrile |
1423120-66-4 | 95% | 1g |
$888 | 2021-08-04 | |
eNovation Chemicals LLC | Y1043248-1g |
6-Chloroindole-5-carbonitrile |
1423120-66-4 | 97% | 1g |
$510 | 2024-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853005-1g |
6-Chloroindole-5-carbonitrile |
1423120-66-4 | ≥97% | 1g |
3,425.40 | 2021-05-17 | |
eNovation Chemicals LLC | Y1299279-5G |
6-chloro-1H-indole-5-carbonitrile |
1423120-66-4 | 97% | 5g |
$2255 | 2024-07-21 | |
A2B Chem LLC | AB45409-100mg |
6-Chloro-1h-indole-5-carbonitrile |
1423120-66-4 | 95% | 100mg |
$130.00 | 2024-04-20 | |
Aaron | AR00351P-100mg |
6-Chloroindole-5-carbonitrile |
1423120-66-4 | 97% | 100mg |
$126.00 | 2025-01-21 | |
Aaron | AR00351P-250mg |
6-Chloroindole-5-carbonitrile |
1423120-66-4 | 97% | 250mg |
$214.00 | 2025-01-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH340-1g |
6-chloro-1H-indole-5-carbonitrile |
1423120-66-4 | 97% | 1g |
¥3231.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH340-100mg |
6-chloro-1H-indole-5-carbonitrile |
1423120-66-4 | 97% | 100mg |
¥778.0 | 2024-04-24 | |
A2B Chem LLC | AB45409-250mg |
6-Chloro-1h-indole-5-carbonitrile |
1423120-66-4 | 95% | 250mg |
$216.00 | 2024-04-20 |
6-Chloroindole-5-carbonitrile 関連文献
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
6-Chloroindole-5-carbonitrileに関する追加情報
Introduction to Compound CAS No. 1423120-66-4: 6-Chloroindole-5-carbonitrile
6-Chloroindole-5-carbonitrile (CAS No. 1423120-66-4) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indole family, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of a chlorine atom at the sixth position and a cyano group at the fifth position introduces unique electronic and structural properties that make 6-chloroindole-5-carbonitrile a valuable molecule for various applications.
The synthesis of 6-chloroindole-5-carbonitrile typically involves multi-step organic reactions, often utilizing chlorination and nitrile introduction techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have also explored alternative routes using microwave-assisted synthesis and continuous flow reactors, which promise higher yields and better control over the product's purity.
In terms of physical properties, 6-chloroindole-5-carbonitrile exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the visible region, indicative of its conjugated π-system. These properties make it suitable for applications in optoelectronic materials, where its ability to absorb light can be harnessed for photovoltaic devices or light-emitting diodes (LEDs).
One of the most promising areas of research involving 6-chloroindole-5-carbonitrile is its application in drug discovery. The indole scaffold is well-known for its role in bioactive compounds, including antidepressants like fluoxetine and antipsychotics such as risperidone. By modifying the substituents on the indole ring, researchers can fine-tune the molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Recent studies have demonstrated that 6-chloroindole-5-carbonitrile derivatives exhibit potent inhibitory activity against key enzymes involved in neurodegenerative diseases like Alzheimer's and Parkinson's.
Beyond pharmacology, 6-chloroindole-5-carbonitrile has found utility in materials science as a precursor for constructing advanced materials such as graphene analogs and two-dimensional (2D) heterostructures. Its ability to form stable coordination bonds with transition metals makes it an ideal building block for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials hold potential for gas storage, catalysis, and sensing applications.
Recent breakthroughs in computational chemistry have also shed light on the electronic structure of 6-chloroindole-5-carbonitrile, revealing its potential as a candidate for nonlinear optical materials. Density functional theory (DFT) calculations have shown that the molecule exhibits strong second-harmonic generation (SHG) activity, which is crucial for applications in optical communication systems.
In conclusion, 6-chloroindole-5-carbonitrile (CAS No. 1423120-66-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with advancements in synthesis techniques and computational modeling, positions it as a key player in future innovations in medicine, materials science, and beyond.
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